![molecular formula C4H5BrO B6284275 (2Z)-2-bromobut-2-enal CAS No. 33718-99-9](/img/structure/B6284275.png)
(2Z)-2-bromobut-2-enal
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Overview
Description
“(2Z)-2-bromobut-2-enal” is a chemical compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 . The IUPAC name for this compound is (2Z)-2-bromo-2-butenal . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 148.99 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I have .Scientific Research Applications
(2Z)-2-bromobut-2-enal is a versatile compound used in various scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound is used in the synthesis of metal complexes, which are important catalysts in organic synthesis.
Mechanism of Action
Target of Action
It’s known that aldehydes can interact with various biological molecules, including proteins and dna, potentially altering their function .
Mode of Action
Aldehydes, in general, can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their structure and function .
Biochemical Pathways
Aldehydes can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of Schiff bases .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromocrotonaldehyde are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. Aldehydes can be metabolized by enzymes such as aldehyde dehydrogenases, and excreted via renal or hepatic routes .
Result of Action
Aldehydes can cause protein dysfunction and dna damage, which can lead to cellular toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromocrotonaldehyde. For instance, the reactivity of aldehydes can be influenced by the pH of the environment .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2Z)-2-bromobut-2-enal in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, as it is a liquid at room temperature. However, it is important to note that it is highly reactive and can be explosive under certain conditions. In addition, it can be corrosive and can cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling this compound.
Future Directions
There are a number of potential future directions for research on (2Z)-2-bromobut-2-enal. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new and improved methods for its synthesis. In addition, research could be conducted into the use of this compound as a reagent in organic synthesis and its potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be conducted into the use of this compound as a catalyst in organic synthesis.
Synthesis Methods
(2Z)-2-bromobut-2-enal can be synthesized using several different methods. One method is the reaction between but-2-ene and bromine in the presence of a catalyst such as silver nitrate (AgNO3). This reaction produces a mixture of this compound and (2E)-2-bromobut-2-enal. Another method is the reaction between ethyl bromoacetate and sodium hydroxide in aqueous solution. This reaction produces this compound and sodium bromoacetate.
Biochemical Analysis
Biochemical Properties
It is known that aldehydes can interact with various biomolecules, including enzymes and proteins, through covalent bonding . The nature of these interactions often involves the formation of Schiff bases, which can alter the function of the interacting biomolecule .
Molecular Mechanism
Aldehydes can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Studies on the stability, degradation, and long-term effects on cellular function of this compound are currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Bromocrotonaldehyde in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Bromocrotonaldehyde are not well-characterized .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that interact with this compound, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
(Z)-2-bromobut-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLVLCBCZGSSH-RQOWECAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24247-53-8, 33718-99-9 |
Source
|
Record name | Crotonaldehyde, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 2-bromo-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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